molecular formula C14H12F2N4 B2369422 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 1164476-37-2

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B2369422
CAS No.: 1164476-37-2
M. Wt: 274.275
InChI Key: IAIMVYIWXWGOKK-AATRIKPKSA-N
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Description

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves a multi-step reaction process. The starting materials include 2,4-difluoroaniline, dimethylamine, and malononitrile. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH⁻) or amines replace specific functional groups, forming new derivatives.

Scientific Research Applications

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile stands out due to its unique chemical structure and properties. Similar compounds include:

  • 2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
  • 2-[3-(2,4-Dibromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

These compounds share a similar core structure but differ in the substituents on the aniline ring, which can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(E)-3-(2,4-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4/c1-20(2)14(10(8-17)9-18)5-6-19-13-4-3-11(15)7-12(13)16/h3-7,19H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMVYIWXWGOKK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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